

# An In-depth Technical Guide to Acid Yellow 199 (CAS 70865-20-2)

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Acid Yellow 199, identified by the CAS number 70865-20-2, is a monoazo acid dye.[1][2][3] Characterized by its bright orange hue, it is primarily utilized in the textile industry for dyeing protein fibers such as wool and synthetic polyamides like nylon.[2][4] Its chemical structure contains a sulfonic acid group, which imparts water solubility and allows it to function as an anionic dye in acidic dye baths. This guide provides a comprehensive overview of the available technical information for Acid Yellow 199, including its chemical and physical properties, a representative synthesis protocol, and safety information. While this dye is mainly used in industrial applications, its well-defined chemical structure and properties may be of interest to researchers in material science and analytical chemistry.

## **Chemical and Physical Properties**

**Acid Yellow 199** is an orange powder that is soluble in water. While extensive quantitative physical data is not readily available in the public domain, the following tables summarize its key identifiers and known properties.

## **Table 2.1: Compound Identification**



Identifier	Value	
CAS Number	70865-20-2	
C.I. Name	Acid Yellow 199	
C.I. Number	14205	
Molecular Formula	C19H15N4NaO6S	
Molecular Weight	450.40 g/mol	
Synonyms	Weak Acid Yellow A-4R, Acid Yellow A4R, Dorasyn Yellow A4R, Nylosan Yellow E-4RL	

**Table 2.2: Physicochemical Data** 

Property	Value	
Physical State	Powder	
Color	Bright Orange	
Water Solubility	900 mg/L at 20°C	
Melting Point	Data not available in public domain	
Boiling Point	Data not available in public domain	
Density	Data not available in public domain	
λmax	Data not available in public domain	
Molar Absorptivity (ε)	Data not available in public domain	

## **Table 2.3: Fastness Properties**

The following data represents the dye's resistance to various conditions, typically rated on a scale of 1 to 8, with 8 being the highest resistance.

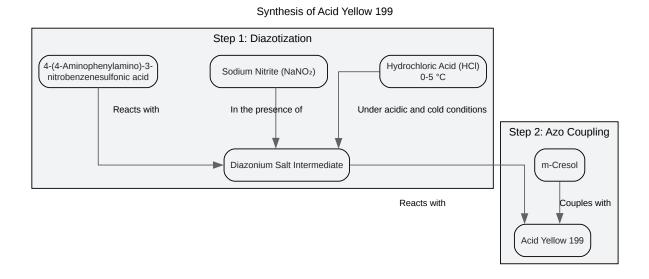


Property	Fading	Staining
Light Fastness (ISO)	6-7	-
Soaping	4-5	5
Perspiration Fastness	4-5	-

## **Synthesis and Purification**

The synthesis of **Acid Yellow 199** is a two-step process characteristic of azo dye production: diazotization followed by azo coupling. The first step involves the conversion of the aromatic amine, 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid, into a diazonium salt. This intermediate is then immediately reacted with the coupling agent, m-Cresol, to form the final azo dye.

## Diagram 3.1: Synthesis Pathway of Acid Yellow 199



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Caption: General synthesis pathway for Acid Yellow 199.

## Representative Experimental Protocol: Synthesis of Acid Yellow 199

Disclaimer: The following protocol is a representative procedure based on general methods for azo dye synthesis and has not been experimentally validated for **Acid Yellow 199**. It is intended for informational purposes and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Step 1: Diazotization of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid

- In a three-necked flask equipped with a mechanical stirrer and a thermometer, create a suspension of 4-(4-Aminophenylamino)-3-nitrobenzenesulfonic acid in water.
- Add concentrated hydrochloric acid to the suspension while stirring.
- Cool the mixture to 0-5°C using an ice bath.
- In a separate beaker, dissolve a molar equivalent of sodium nitrite in distilled water and cool
  the solution.
- Slowly add the sodium nitrite solution to the cooled amine suspension, ensuring the temperature remains below 5°C.
- Stir the mixture for an additional 30 minutes at 0-5°C to ensure the completion of the diazotization reaction. The presence of excess nitrous acid can be confirmed with starchiodide paper.

#### Step 2: Azo Coupling with m-Cresol

- In a separate beaker, dissolve a molar equivalent of m-Cresol in an aqueous sodium hydroxide solution.
- Cool this solution to 0-5°C in an ice bath.

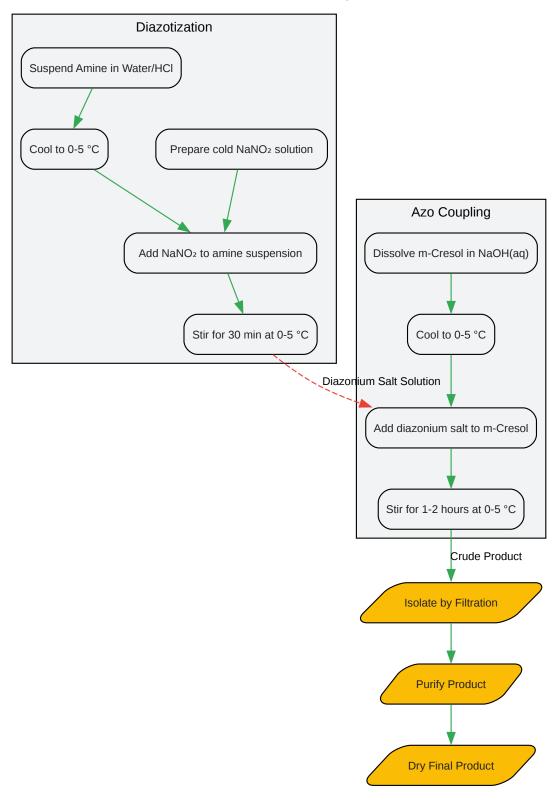


- Slowly add the previously prepared cold diazonium salt solution to the cold m-Cresol solution with vigorous stirring.
- Maintain the temperature at 0-5°C and continue stirring for 1-2 hours. A colored precipitate of Acid Yellow 199 will form.

## **Diagram 3.2: Experimental Workflow for Synthesis**



#### Workflow for Acid Yellow 199 Synthesis



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Caption: A representative workflow for the synthesis of Acid Yellow 199.



## **Purification**

Commercial acid dyes often contain inorganic salts and unreacted starting materials. For applications requiring higher purity, purification is necessary. A common method for purifying acid dyes is "salting out".

Representative Purification Protocol: Salting Out

- Heat the reaction mixture containing the crude Acid Yellow 199 to dissolve the solid.
- Add sodium chloride to the hot solution to decrease the solubility of the dye, causing it to precipitate.
- Allow the mixture to cool, which will further promote precipitation.
- Collect the purified dye by vacuum filtration.
- Wash the filter cake with a cold, saturated sodium chloride solution to remove impurities.
- Dry the purified product, for instance, in a vacuum oven at a suitable temperature.

## **Analytical Characterization**

While specific spectroscopic data for **Acid Yellow 199** is not widely published, the following analytical techniques are standard for the characterization of azo dyes:

- UV-Visible Spectroscopy: To determine the maximum absorbance wavelength (λmax) and molar absorptivity, which are characteristic of the dye's color and concentration.
- Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups, such as the N=N azo linkage, sulfonic acid group (-SO<sub>3</sub>H), hydroxyl group (-OH), and aromatic rings.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure and confirm the identity of the synthesized compound.
- Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the molecular formula.



## **Biological Activity and Decolorization**

**Acid Yellow 199** is an azo dye that can be decolorized through a reduction reaction. Research has shown that the bacterium Shewanella oneidensis MR-1 can decolorize **Acid Yellow 199** under microaerophilic conditions. The mechanism involves the enzymatic reduction of the azo bond, a process catalyzed by azoreductase. This biological degradation pathway is of interest for bioremediation of textile effluents.

## Safety and Handling

Based on available Material Safety Data Sheet (MSDS) information, **Acid Yellow 199** presents the following hazards:

- Health Hazards: Harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.
- Personal Protective Equipment (PPE): It is recommended to use appropriate protective equipment, including safety goggles, gloves, and a lab coat, when handling this compound. Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.
- Stability and Reactivity: The compound is stable under normal conditions. It should be kept away from strong oxidizing and reducing agents.

## Conclusion

Acid Yellow 199 is a well-established monoazo dye with specific applications in the textile industry. While detailed experimental protocols and comprehensive physicochemical data are not extensively available in the public domain, this guide provides a foundational understanding of its synthesis, properties, and handling based on general chemical principles and available data. For researchers, the compound serves as a typical example of an industrial azo dye, and its interactions with biological systems, such as in microbial decolorization, may offer avenues for further investigation in environmental science and biotechnology. Any laboratory work with this compound should be preceded by a thorough safety assessment and based on optimized and validated experimental procedures.



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